molecular formula C17H14N2O3S B2949137 4-Oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid CAS No. 422271-07-6

4-Oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid

Cat. No. B2949137
CAS RN: 422271-07-6
M. Wt: 326.37
InChI Key: BFIFNXFMOMBYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the quinazoline family, which is known for its diverse range of biological activities.

Scientific Research Applications

4-Oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid has been studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.

Mechanism of Action

Advantages and Limitations for Lab Experiments

The advantages of using 4-Oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid in lab experiments include its diverse range of biological activities and potential therapeutic applications. However, its limitations include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 4-Oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid. These include further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various scientific research fields. Additionally, the development of derivatives of 4-Oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid may lead to the discovery of more potent and selective compounds with improved therapeutic properties.

Synthesis Methods

The synthesis of 4-Oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid involves a multi-step process. The first step involves the reaction of 2-phenylethylamine with 2-chloroacetyl chloride to form 2-phenylethyl 2-chloroacetamide. The second step involves the reaction of 2-phenylethyl 2-chloroacetamide with thiourea to form 2-phenylethylthiourea. The third step involves the reaction of 2-phenylethylthiourea with 2-mercaptoacetic acid to form 2-phenylethylthioacetic acid. The final step involves the reaction of 2-phenylethylthioacetic acid with 2-chloro-3-formylquinazoline to form 4-Oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid.

properties

IUPAC Name

4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c20-15-13-7-6-12(16(21)22)10-14(13)18-17(23)19(15)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIFNXFMOMBYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid

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